

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Nitrobenzenesulfonohydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Nitrobenzenesulfonohydrazide**

Cat. No.: **B1598070**

[Get Quote](#)

Prepared by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for **2-Nitrobenzenesulfonohydrazide**, a key reagent in organic synthesis. As a compound valued for its role in the generation of diimide for mild alkene reduction and in the Mitsunobu reaction, a thorough understanding of its structural confirmation via spectroscopic methods is paramount for researchers in synthetic chemistry and drug development.^[1] This document moves beyond a simple presentation of data, offering insights into the interpretation of the spectra and the underlying principles that govern the experimental outcomes.

Molecular Structure and Spectroscopic Overview

2-Nitrobenzenesulfonohydrazide (CAS 5906-99-0) possesses a molecular formula of C₆H₇N₃O₄S and a molecular weight of 217.20 g/mol. ^{[2][3][4]} Its structure, featuring a nitro-substituted aromatic ring linked to a sulfonohydrazide functional group, gives rise to a unique spectroscopic fingerprint. This guide will systematically explore the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a robust framework for its identification and purity assessment.

Figure 1: Chemical structure of **2-Nitrobenzenesulfonohydrazide**.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For **2-Nitrobenzenesulfonohydrazide**, the spectrum is dominated by signals from the aromatic protons and the protons of the hydrazide group.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2 - 8.4	d	1H	Ar-H
~7.8 - 8.0	t	1H	Ar-H
~7.6 - 7.8	t	1H	Ar-H
~7.4 - 7.6	d	1H	Ar-H
~4.5 (broad)	s	2H	-NH ₂
~8.5 (broad)	s	1H	-SO ₂ NH-

Table 1: Predicted ^1H NMR data for **2-Nitrobenzenesulfonohydrazide** in DMSO-d₆.

Interpretation and Rationale:

The aromatic region of the spectrum is expected to show four distinct signals due to the dissymmetry of the benzene ring caused by the two different substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields the ortho and para protons, shifting their signals downfield. The sulfonohydrazide group (-SO₂NHNH₂) is also electron-withdrawing. The exact positions of the aromatic protons are influenced by the combined electronic effects of these substituents. The broad signals for the -NH and -NH₂ protons are due to quadrupole broadening and potential hydrogen exchange with residual water in the solvent.

^{13}C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule.

Chemical Shift (δ , ppm)	Assignment
~148	C-NO ₂
~135	C-SO ₂
~134	Ar-C
~132	Ar-C
~129	Ar-C
~124	Ar-C

Table 2: Predicted ¹³C NMR data for **2-Nitrobenzenesulfonohydrazide** in DMSO-d₆.

Interpretation and Rationale:

The ¹³C NMR spectrum is expected to display six signals for the six carbon atoms of the benzene ring, as they are all chemically non-equivalent. The carbon atom attached to the nitro group (C-NO₂) is expected to be the most downfield-shifted due to the strong deshielding effect of the nitro group. The carbon attached to the sulfonohydrazide group (C-SO₂) will also be shifted downfield. The remaining four aromatic carbon signals will appear at chemical shifts typical for a substituted benzene ring.

Infrared (IR) Spectroscopy

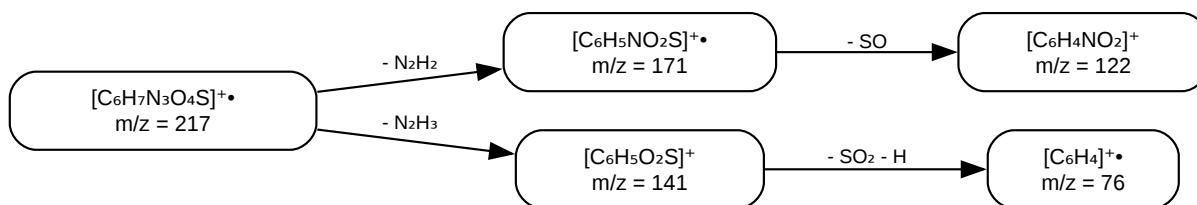
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule.

Frequency (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Medium	N-H stretching (asymmetric and symmetric) of -NH ₂
~3200	Medium	N-H stretching of -SO ₂ NH-
1520 - 1560	Strong	Asymmetric NO ₂ stretching
1340 - 1380	Strong	Symmetric NO ₂ stretching
1310 - 1340	Strong	Asymmetric SO ₂ stretching
1150 - 1180	Strong	Symmetric SO ₂ stretching
1450 - 1600	Medium-Weak	C=C aromatic ring stretching
700 - 850	Strong	C-H out-of-plane bending for ortho-disubstituted benzene

Table 3: Predicted characteristic IR absorption bands for **2-Nitrobenzenesulfonohydrazide**.

Interpretation and Rationale:

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro (-NO₂) and sulfonyl (-SO₂) groups. The asymmetric and symmetric stretching vibrations of these groups are typically very intense and appear in distinct regions of the spectrum. The N-H stretching vibrations of the hydrazide group will be observed as medium intensity bands in the 3200-3400 cm⁻¹ region. The presence of a disubstituted benzene ring will be confirmed by the C=C stretching and C-H bending vibrations.


Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Expected Molecular Ion:

- [M]⁺: m/z = 217

Predicted Major Fragmentation Pattern:

[Click to download full resolution via product page](#)

Figure 2: Proposed mass spectral fragmentation of **2-Nitrobenzenesulfonohydrazide**.

Interpretation and Rationale:

The mass spectrum is expected to show a molecular ion peak at an m/z of 217, corresponding to the molecular weight of **2-Nitrobenzenesulfonohydrazide**.^[4] The fragmentation pattern will likely involve the loss of small, stable neutral molecules. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond. The loss of the hydrazinyl group ($-\text{NHNH}_2$) or parts of it is a probable fragmentation route. The nitro group can also be lost as NO_2 . The aromatic ring itself can undergo fragmentation, leading to smaller charged species.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique.

1. NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Nitrobenzenesulfonohydrazide** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6). The choice of DMSO-d_6 is due to its excellent solvating power for polar organic compounds and its ability to slow down the exchange of labile protons, allowing for their observation.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition Parameters:

- Number of scans: 16-32
- Relaxation delay: 1-2 seconds
- Pulse width: 90°
- ^{13}C NMR Acquisition Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Relaxation delay: 2-5 seconds
 - Proton decoupling: Broadband decoupling to simplify the spectrum to single lines for each carbon.

2. IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Scan range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32

3. Mass Spectrometry

- Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
- Sample Preparation (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Infuse the solution directly into the ESI source.
- Acquisition Parameters:
 - Ionization mode: Positive or negative ion mode can be used.
 - Mass range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the structural confirmation of **2-Nitrobenzenesulfonohydrazide**. The predicted NMR, IR, and MS data, grounded in fundamental spectroscopic principles and analogies to related structures, offer a reliable reference for researchers. By following the outlined experimental protocols, scientists can confidently verify the identity and purity of this important synthetic reagent, ensuring the integrity of their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
2. chemscene.com [chemscene.com]
3. 2-Nitrobenzenesulfonic acid hydrazide | 5906-99-0 [chemicalbook.com]
4. 2-Nitrobenzene-1-sulfonohydrazide | C6H7N3O4S | CID 1501843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Characterization of 2-Nitrobenzenesulfonohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1598070#spectroscopic-data-nmr-ir-ms-for-2-nitrobenzenesulfonohydrazide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com